N-Cyclohexylformamide (NCF) is a secondary aliphatic formamide characterized by its low melting point of 36–41 °C and a boiling point of 137–138 °C under reduced pressure (10 mmHg) [1]. As a polar aprotic secondary amide, it serves as a critical synthetic intermediate, most notably as the direct precursor to cyclohexyl isocyanide for multicomponent diversity-oriented synthesis, such as Ugi and Passerini reactions . Unlike lower-molecular-weight liquid formamides, NCF exists as a crystalline solid or supercooled liquid at room temperature, requiring specific thermal or solvent-based handling protocols . Its unique combination of a bulky hydrophobic cyclohexyl ring and a reactive secondary formamide moiety makes it a highly specific structural motif in pharmaceutical synthesis, formamidine generation, and targeted enzyme inhibition studies [2].
Substituting N-Cyclohexylformamide with ubiquitous tertiary amides like N,N-Dimethylformamide (DMF) or primary amides like plain formamide fundamentally alters reaction trajectories due to the presence of the secondary N-H bond and the bulky cyclohexyl group [1]. In dehydration protocols aimed at isocyanide synthesis, DMF cannot serve as a precursor because it lacks the necessary N-H proton for elimination[2]. Furthermore, as a solvent or reagent, NCF's secondary amide structure allows it to act as a hydrogen-bond donor, a property entirely absent in DMF. In biological and structural assays, the specific steric bulk of the cyclohexyl ring provides optimized hydrophobic interactions within enzyme active sites (such as alcohol dehydrogenases) that smaller aliphatic formamides fail to replicate, leading to orders-of-magnitude differences in binding affinity [3]. Finally, its phase behavior (melting at 36–41 °C) necessitates different process engineering than strictly liquid solvents to prevent line clogging or crystallization during isolation .
N-Cyclohexylformamide is the premier precursor for synthesizing cyclohexyl isocyanide, a critical C1 building block. Dehydration using phosphorus oxychloride (POCl3) and a tertiary amine base yields cyclohexyl isocyanide at 67–90% efficiency [1]. In contrast, attempting to synthesize aliphatic isocyanides via alternative historical routes (like the classical carbylamine reaction) typically results in significantly lower yields and severe purification bottlenecks, making NCF dehydration the most favorable and scalable method[1].
| Evidence Dimension | Isocyanide synthesis yield |
| Target Compound Data | 67–90% yield of cyclohexyl isocyanide via POCl3 or phosgene dehydration |
| Comparator Or Baseline | Classical carbylamine reaction (typically <50% yield, high byproduct formation) |
| Quantified Difference | >20-40% absolute yield improvement with superior scalability |
| Conditions | POCl3/pyridine or phosgene/triethylamine, 0–25 °C |
Procurement of high-purity NCF is essential for the scalable, in-house generation of fresh cyclohexyl isocyanide, bypassing the high costs and degradation risks of purchasing the isocyanide directly.
N-Cyclohexylformamide exhibits a melting point of 36–41 °C, classifying it as a low-melting solid that frequently supercools into a viscous liquid at ambient temperatures. This sharply contrasts with N,N-Dimethylformamide (DMF), which remains a free-flowing liquid down to -61 °C [1]. For industrial procurement and process design, this phase behavior dictates that NCF must be handled with heated transfer lines or pre-dissolved in compatible solvents to prevent crystallization and line blockages during continuous flow or large-scale batch additions.
| Evidence Dimension | Melting point and ambient phase state |
| Target Compound Data | 36–41 °C (solid/supercooled liquid at 20 °C) |
| Comparator Or Baseline | DMF (liquid, MP -61 °C) |
| Quantified Difference | ~100 °C difference in melting point, fundamentally altering handling requirements |
| Conditions | Standard atmospheric pressure, ambient room temperature (20-25 °C) |
Buyers must account for NCF's phase behavior in their facility's infrastructure, ensuring appropriate heating mantles or solvent dilution protocols are in place before procurement.
In biochemical applications, N-Cyclohexylformamide demonstrates exceptional potency as an uncompetitive inhibitor of liver alcohol dehydrogenases (ADH). Crystallographic and kinetic studies reveal that NCF binds to the enzyme-NADH complex with a Ki of 0.0087 mM [1]. In direct comparison, smaller or differently substituted amides like N-isobutylformamide (Ki = 0.028 mM) or N-propylacetamide (Ki = 16 mM) exhibit significantly weaker binding [1]. The cyclohexyl ring of NCF perfectly optimizes hydrophobic interactions within the active site without causing the steric hindrance seen with bulkier or less flexible analogs [1].
| Evidence Dimension | Uncompetitive inhibition constant (Ki) against ADH |
| Target Compound Data | Ki = 0.0087 mM |
| Comparator Or Baseline | N-propylacetamide (Ki = 16 mM) and N-isobutylformamide (Ki = 0.028 mM) |
| Quantified Difference | 1,839-fold stronger affinity than N-propylacetamide; 3.2-fold stronger than N-isobutylformamide |
| Conditions | pH 8.0, 25 °C, binding to enzyme-NADH complex |
For researchers developing ADH inhibitors or studying active-site topography, NCF provides a highly specific, optimized structural scaffold that generic aliphatic amides cannot match.
Directly downstream of its excellent dehydration efficiency, NCF is the optimal procurement choice for laboratories and facilities requiring fresh cyclohexyl isocyanide [1]. By dehydrating NCF on-site, chemists bypass the high procurement costs, shipping restrictions, and storage degradation issues associated with purchasing volatile, toxic isocyanides directly, ensuring reliable inputs for Ugi and Passerini multicomponent syntheses.
Because NCF transitions between a solid and supercooled liquid at ambient temperatures (36–41 °C), facilities procuring NCF for use as a polar aprotic solvent or reagent must design workflows that incorporate heated transfer lines or pre-dissolution steps . This ensures seamless integration into continuous flow systems or large-scale batch reactors, avoiding the line-clogging risks that would not be present with strictly liquid alternatives like DMF.
Leveraging its nanomolar-range binding affinity (Ki = 0.0087 mM), NCF is heavily utilized in structural biology as a potent, uncompetitive inhibitor of liver alcohol dehydrogenases [2]. It serves as an ideal crystallographic probe for mapping the enzyme-NADH complex, outperforming smaller amides like N-isobutylformamide in stabilizing the active site for high-resolution X-ray diffraction studies.
Corrosive;Irritant